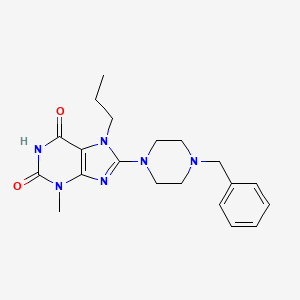
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione, also known as BPAP, is a novel psychoactive compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAP is a non-amphetamine stimulant that has been shown to have a unique mechanism of action, making it a promising candidate for the treatment of various neurological disorders.
作用機序
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's mechanism of action is unique compared to other stimulants. It acts as a dopamine reuptake inhibitor and a partial agonist of the D1 dopamine receptor. This unique mechanism of action may explain 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's ability to enhance cognitive function without producing the adverse effects associated with other stimulants.
Biochemical and Physiological Effects:
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has been shown to increase dopamine release and enhance cognitive function in preclinical studies. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuroplasticity and cognitive function. Additionally, 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has been shown to have antioxidant properties, which may protect against oxidative stress and inflammation.
実験室実験の利点と制限
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's unique mechanism of action and potential therapeutic applications make it an attractive candidate for preclinical studies. However, the complex synthesis process and limited availability of the compound may pose challenges for researchers. Additionally, the lack of clinical data on 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's safety and efficacy in humans limits its potential for therapeutic use.
将来の方向性
Future research on 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione should focus on its safety and efficacy in humans. Clinical trials are needed to determine the optimal dose and duration of treatment for various neurological disorders. Additionally, further studies are needed to investigate 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's potential for use in combination with other therapies, such as dopamine agonists or antidepressants. Finally, studies on the long-term effects of 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione on cognitive function and neuroplasticity are needed to fully understand its potential as a therapeutic agent.
合成法
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione can be synthesized through a multi-step process that involves the reaction of 4-benzylpiperazine with 3-methyl-7-propylxanthine. The resulting product is then subjected to a series of purification steps to obtain pure 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione. The synthesis of 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione is a complex process that requires specialized equipment and expertise.
科学的研究の応用
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has been shown to increase dopamine release and enhance cognitive function, making it a promising candidate for the treatment of these disorders.
特性
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-3-9-26-16-17(23(2)20(28)22-18(16)27)21-19(26)25-12-10-24(11-13-25)14-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGLNJFMMNZYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-[4-benzylpiperazinyl]-7-propyl-1,3,7-trihydropurine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

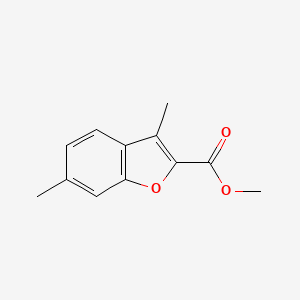
![(5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2672930.png)
![N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2672931.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2672932.png)
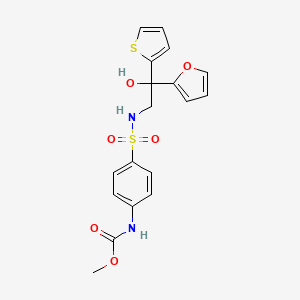
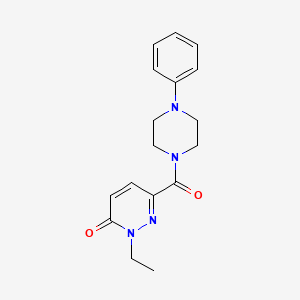
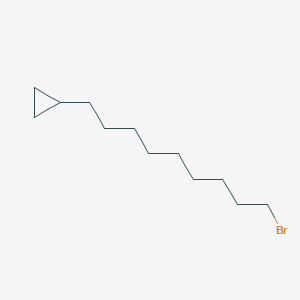
![3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672939.png)



![(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine](/img/structure/B2672947.png)

